molecular formula C37H53NO9 B13842493 3,4-Epoxy-moxidectin

3,4-Epoxy-moxidectin

Cat. No.: B13842493
M. Wt: 655.8 g/mol
InChI Key: NRMIMVNNJHFYQY-ZGEKGCJISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Epoxy-moxidectin is synthesized from moxidectin through an acid-catalyzed oxidation process . The reaction involves the formation of an epoxy group at the 3,4-position of the moxidectin molecule. The reaction conditions typically include the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The product is then purified using chromatographic techniques to remove any impurities and ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Epoxy-moxidectin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the stability and reactivity of the compound.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific structural modification at the 3,4-position, which enhances its antiparasitic activity and stability compared to its parent compound, moxidectin . This modification allows for more effective binding to the target ion channels, making it a potent antiparasitic agent.

Properties

Molecular Formula

C37H53NO9

Molecular Weight

655.8 g/mol

IUPAC Name

(1R,4S,4'Z,5'S,6R,6'S,10E,13R,14E,16E,20R,21S,22S,24R,25S)-21,25-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19,23-tetraoxapentacyclo[15.7.1.14,8.020,25.022,24]hexacosa-10,14,16-triene-6,2'-oxane]-2-one

InChI

InChI=1S/C37H53NO9/c1-20(2)14-23(5)30-24(6)28(38-42-8)18-36(46-30)17-27-16-26(45-36)13-12-22(4)15-21(3)10-9-11-25-19-43-33-31(39)35(7)32(47-35)29(34(40)44-27)37(25,33)41/h9-12,14,20-21,24,26-27,29-33,39,41H,13,15-19H2,1-8H3/b10-9+,22-12+,23-14+,25-11+,38-28-/t21-,24-,26?,27-,29-,30+,31-,32+,33+,35-,36-,37+/m0/s1

InChI Key

NRMIMVNNJHFYQY-ZGEKGCJISA-N

Isomeric SMILES

C[C@@H]\1C/C(=C/CC2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4[C@@H]5[C@@](O5)([C@H]([C@@H]6[C@]4(/C(=C/C=C1)/CO6)O)O)C)/C

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C5C(O5)(C(C6C4(C(=CC=C1)CO6)O)O)C)C

Origin of Product

United States

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